Eeyarestatin I

Übersicht

Beschreibung

Eeyarestatin I (EerI) is an endoplasmic reticulum-associated protein degradation (ERAD) inhibitor. It plays a crucial role in maintaining protein homeostasis within the endoplasmic reticulum (ER). By suppressing protein translocation, EerI limits the elimination of misfolded proteins from the ER .

Wissenschaftliche Forschungsanwendungen

Die Anwendungen von EerI umfassen mehrere wissenschaftliche Bereiche:

Chemie: Als ERAD-Inhibitor trägt EerI zu unserem Verständnis der Mechanismen der Proteinqualitätskontrolle bei.

Biologie: Forscher untersuchen die Auswirkungen von EerI auf zelluläre Prozesse, einschließlich Apoptose und ER-Stress.

Medizin: Die Antitumoreigenschaften von EerI machen es zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung.

Industrie: Obwohl EerI nicht direkt in der Industrie eingesetzt wird, können Erkenntnisse aus der EerI-Forschung die Medikamentenentwicklung und proteinbezogene Therapien beeinflussen.

5. Wirkmechanismus

Der Mechanismus von EerI beinhaltet die Zielsetzung des p97-assoziierten Deubiquitinierungsprozesses (PAD) und die Hemmung der Ataxin-3 (atx3)-abhängigen Deubiquitinierung. Durch Eingreifen vor der proteasomalen Degradation induziert EerI Zelltod über das proapoptotische Protein NOXA .

Wirkmechanismus

Mode of Action

EerI directly binds to the p97 ATPase via a nitrofuran-containing (NFC) group, which is the functional domain responsible for the cytotoxicity .

Biochemical Pathways

EerI inhibits the ERAD pathway, which is responsible for the degradation of misfolded proteins in the endoplasmic reticulum (ER) . By inhibiting the p97 ATPase, EerI disrupts protein homeostasis in the ER . This disruption results in ER stress, a major cause of cell death in cells exposed to proteasome inhibitors .

Pharmacokinetics

Its ability to bind directly to the p97 atpase and localize to the er membrane suggests that it may have good bioavailability within cells .

Result of Action

The primary result of EerI’s action is the disruption of ER homeostasis, leading to ER stress and cell death . It also exhibits cytotoxic activity against cancer cells . Furthermore, EerI has been shown to exhibit potent virucidal activity against flaviviruses, such as Zika virus (ZIKV) and Usutu virus (USUV), by affecting viral particle integrity .

Action Environment

The action of EerI is influenced by the cellular environment, particularly the state of protein homeostasis in the ER . Stress responses in cells generally lead to the activation of the ERAD pathway, which EerI targets . Therefore, conditions that induce ER stress may enhance the efficacy of EerI.

Zukünftige Richtungen

EerI has shown potential as a therapeutic target for cancer treatment . Its ability to disturb ER homeostasis and exhibit anti-cancer activities similar to Bortezomib suggests it could be a promising avenue for future research . Furthermore, the development of EerI derivatives with improved aqueous solubility could enhance its therapeutic potential .

Biochemische Analyse

Biochemical Properties

Eeyarestatin I interacts with the p97 ATPase, an essential component of the ER-associated degradation (ERAD) machinery . This interaction is facilitated by a nitrofuran-containing (NFC) group in this compound, which is responsible for its cytotoxicity .

Cellular Effects

This compound has been found to impair calcium homeostasis by enhancing the calcium leakage from mammalian ER . This disruption of ER homeostasis can lead to cell death, particularly in cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through direct binding interactions with the p97 ATPase via the NFC domain . This interaction inhibits the function of p97, leading to disruption of protein degradation and ER homeostasis .

Temporal Effects in Laboratory Settings

Its ability to disrupt ER homeostasis and induce cell death suggests potential long-term effects on cellular function .

Metabolic Pathways

This compound’s involvement in metabolic pathways is primarily through its interaction with the p97 ATPase in the ERAD machinery . This interaction can disrupt protein degradation, a crucial metabolic process .

Subcellular Localization

This compound is known to localize to the ER, where it interacts with the p97 ATPase . This localization is crucial for its role in disrupting ER homeostasis .

Vorbereitungsmethoden

Synthetische Wege:: Der synthetische Weg für Eeyarestatin I beinhaltet spezifische chemische Reaktionen, um seine Struktur zusammenzusetzen. Leider sind detaillierte synthetische Wege in der Literatur nicht allgemein verfügbar. Forscher haben EerI erfolgreich unter Verwendung spezialisierter Protokolle synthetisiert.

Industrielle Produktion:: EerI wird aufgrund seiner Forschungsorientierung nicht im industriellen Maßstab hergestellt. Die meisten Studien konzentrieren sich auf seine biologischen Wirkungen und nicht auf die großtechnische Produktion.

Analyse Chemischer Reaktionen

Reaktionen:: Eeyarestatin I durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. spezifische Reagenzien und Bedingungen bleiben geheim oder unveröffentlicht.

Hauptprodukte:: Die Hauptprodukte, die sich aus EerI-Reaktionen ergeben, sind nicht umfassend dokumentiert. Forscher untersuchen hauptsächlich seine inhibitorischen Wirkungen auf ERAD und Proteintranslokation.

Vergleich Mit ähnlichen Verbindungen

Die Einzigartigkeit von EerI liegt in seiner doppelten Wirkung: Störung der ER-Homöostase und Hemmung von ERAD. Ähnliche Verbindungen umfassen Bortezomib, das einige Antitumorwirkungen mit EerI teilt .

Eigenschaften

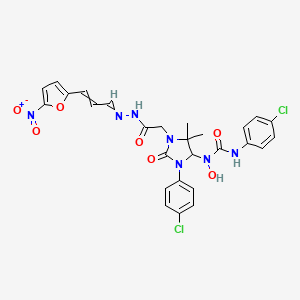

IUPAC Name |

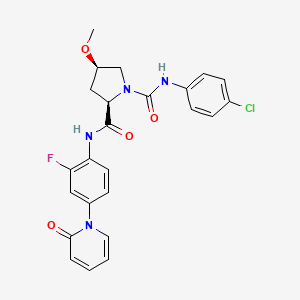

2-[3-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-hydroxyamino]-5,5-dimethyl-2-oxoimidazolidin-1-yl]-N-[3-(5-nitrofuran-2-yl)prop-2-enylideneamino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25Cl2N7O7/c1-27(2)24(35(40)25(38)31-19-9-5-17(28)6-10-19)34(20-11-7-18(29)8-12-20)26(39)33(27)16-22(37)32-30-15-3-4-21-13-14-23(43-21)36(41)42/h3-15,24,40H,16H2,1-2H3,(H,31,38)(H,32,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUXTPWYZXWOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(C(=O)N1CC(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)Cl)N(C(=O)NC4=CC=C(C=C4)Cl)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25Cl2N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20849579 | |

| Record name | Eeyarestatin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20849579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412960-54-4 | |

| Record name | Eeyarestatin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20849579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Eeyarestatin I?

A: this compound primarily targets the valosin-containing protein (VCP)/p97 ATPase, a key component of the ER-associated protein degradation (ERAD) pathway. [, , , , ]

Q2: How does this compound interact with VCP/p97?

A: EerI binds directly to the N domain of VCP/p97, which is responsible for cofactor and substrate binding. This interaction inhibits VCP/p97's ATPase activity, disrupting its function in extracting misfolded proteins from the ER for degradation. [, , , ]

Q3: Does this compound affect protein translocation across the ER membrane?

A: Yes, EerI potently inhibits protein translocation across the ER membrane by preventing the transfer of nascent polypeptide chains from the ribosome-translocon complex to the Sec61 translocon channel. [, ]

Q4: What are the downstream effects of this compound treatment on ER homeostasis?

A: EerI disrupts ER homeostasis by inhibiting both protein translocation and degradation. This leads to the accumulation of misfolded proteins in the ER, triggering ER stress and activating the unfolded protein response (UPR). [, , , , , , ]

Q5: How does this compound impact ER stress signaling pathways?

A: EerI treatment leads to the activation of all three branches of the UPR, namely PERK, IRE1, and ATF6. [] The specific activation pattern and downstream effects can vary depending on the cell type, treatment duration, and presence of other stressors. []

Q6: Does this compound affect deubiquitination processes in the ERAD pathway?

A: Yes, EerI negatively influences the deubiquitination process mediated by p97-associated deubiquitinating enzymes, including ataxin-3. This inhibition contributes to the accumulation of ubiquitinated proteins in the ER. [, ]

Q7: Does this compound exclusively act on the ER?

A: While EerI primarily acts on the ER, studies suggest it can also influence intracellular trafficking pathways beyond the ER. It can delay the delivery of toxins to the ER, reduce the rate of endosomal trafficking, and affect both anterograde and retrograde transport between the ER and Golgi. []

Q8: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C24H20N2O5, and its molecular weight is 416.42 g/mol. [, , ]

Q9: Are there any spectroscopic data available for this compound?

A: Spectroscopic data, such as NMR and mass spectrometry, for this compound and its derivatives are described in several publications focusing on their synthesis and characterization. [, ]

Q10: Which structural features of this compound are crucial for its activity?

A: EerI consists of a nitrofuran-containing (NFC) group and an aromatic domain. The NFC group is responsible for binding to p97 and inhibiting its activity, while the aromatic domain contributes to ER membrane localization, enhancing target specificity. [, , ]

Q11: Have any this compound analogs with modified structures been developed?

A: Yes, several EerI analogs have been synthesized with modifications to both the NFC and aromatic domains to investigate their structure-activity relationships. Some analogs exhibit improved specificity towards certain targets, such as deubiquitinases, or possess different pharmacokinetic profiles. [, ]

Q12: What are the potential therapeutic applications of this compound?

A: Due to its ability to disrupt protein homeostasis and induce apoptosis, EerI has been investigated for its antitumor activity in various cancer models, including multiple myeloma, mantle cell lymphoma, and pancreatic cancer. [, , , ]

Q13: How does this compound compare to other proteasome inhibitors like bortezomib?

A: EerI exhibits similar antitumor activities and biological effects as bortezomib. Both drugs can induce cell death by activating the BH3-only pro-apoptotic protein NOXA through a mechanism involving ER stress response and epigenetic regulation. []

Q14: Can this compound be used to treat protein misfolding diseases?

A: Studies suggest that EerI can rescue native folding in loss-of-function protein misfolding diseases, such as Gaucher and Tay-Sachs disease, by inhibiting ERAD and prolonging ER retention of mutated proteins. [, ]

Q15: Has this compound demonstrated efficacy in in vivo models?

A: Yes, EerI has shown promising results in several in vivo models. For instance, it suppressed retinal degeneration in a Drosophila model of retinitis pigmentosa by inhibiting VCP/ERAD activity. [, ]

Q16: Is this compound being investigated in clinical trials?

A16: While EerI has shown promising preclinical results, there are currently no published clinical trials evaluating its safety and efficacy in humans. Further research is needed to translate its therapeutic potential into clinical applications.

Q17: Is this compound toxic?

A: EerI exhibits cytotoxicity at higher concentrations. The nitrofuran moiety present in EerI has been associated with toxicity. [, , ]

Q18: What are the potential long-term effects of this compound treatment?

A: The long-term effects of EerI treatment are not fully understood and require further investigation. Chronic ER stress induction by EerI could potentially contribute to cellular damage and dysfunction in certain contexts. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B1671038.png)